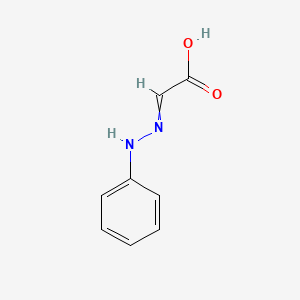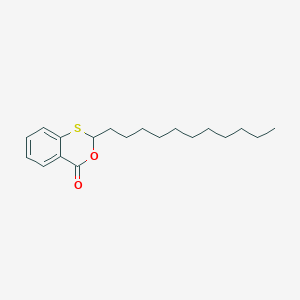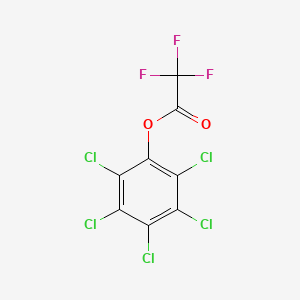
Pentachlorophenyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl trifluoroacetate is an organic compound with the molecular formula C8F8O2. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of both pentachlorophenyl and trifluoroacetate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachlorophenyl trifluoroacetate can be synthesized through the esterification of pentachlorophenol with trifluoroacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl trifluoroacetate undergoes various types of chemical reactions, including:
Esterification: It can react with carboxylic acids to form esters.
Acylation: It can act as an acylating agent in the formation of amides and other acyl derivatives.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids and a dehydrating agent such as DCC.
Acylation: Commonly uses amines or alcohols as nucleophiles in the presence of a base such as triethylamine.
Substitution: Nucleophiles such as amines or thiols can be used to replace the pentachlorophenyl group.
Major Products
Esters: Formed from the reaction with carboxylic acids.
Amides: Resulting from acylation reactions with amines.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Pentachlorophenyl trifluoroacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: Employed in the activation of carboxylic acids for peptide coupling reactions.
Material Science: Utilized in the modification of surfaces and the preparation of functional materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of pentachlorophenyl trifluoroacetate involves its ability to act as an acylating agent. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including esterification and acylation. The pentachlorophenyl group can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyl trifluoroacetate: Similar in structure but contains fluorine atoms instead of chlorine.
Trifluoroacetic acid pentachlorophenyl ester: Another ester derivative with similar reactivity.
Pentachlorophenyl acetate: Lacks the trifluoroacetate group but shares the pentachlorophenyl moiety.
Uniqueness
Pentachlorophenyl trifluoroacetate is unique due to the presence of both pentachlorophenyl and trifluoroacetate groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and versatility in various chemical reactions. Its ability to act as both an acylating agent and a substrate for nucleophilic substitution makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
5672-86-6 |
|---|---|
Formule moléculaire |
C8Cl5F3O2 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8Cl5F3O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 |
Clé InChI |
QACUOWCDCMROJT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


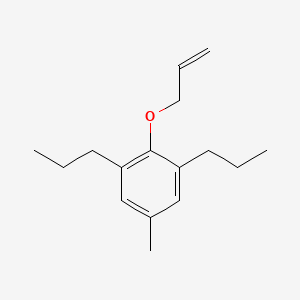
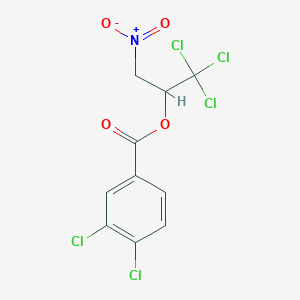

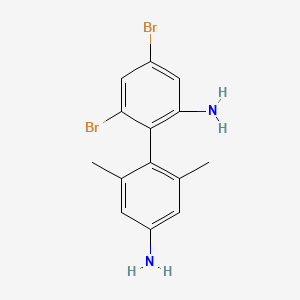

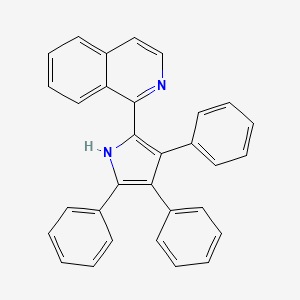
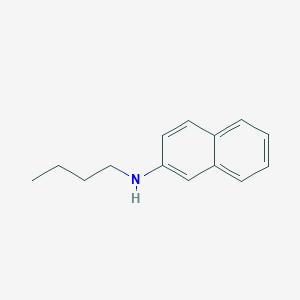


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


